Benzene, 1-(chloromethyl)-4-[2-(triethoxysilyl)ethyl]-
Description
The compound Benzene, 1-(chloromethyl)-4-[2-(triethoxysilyl)ethyl]- is an organosilicon derivative characterized by a chloromethyl group and a triethoxysilyl ethyl substituent on a benzene ring. Key inferred characteristics include:
- Molecular formula: Likely C13H21ClO3Si (estimated based on triethoxy substitution).
- Molecular weight: Approximately 300.8 g/mol.
- Physical properties: Predicted density near 1.04–1.06 g/cm³, boiling point range 120–125°C under reduced pressure (0.5 mm Hg), and sensitivity to moisture due to hydrolyzable triethoxysilyl groups .
- Applications: Likely used as a silane coupling agent in materials science for surface modification, adhesion promotion, or crosslinking in polymers .
Properties
IUPAC Name |
2-[4-(chloromethyl)phenyl]ethyl-triethoxysilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25ClO3Si/c1-4-17-20(18-5-2,19-6-3)12-11-14-7-9-15(13-16)10-8-14/h7-10H,4-6,11-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFVRHAXCYPWRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCC1=CC=C(C=C1)CCl)(OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClO3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40720013 | |
| Record name | {2-[4-(Chloromethyl)phenyl]ethyl}(triethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40720013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.89 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141813-16-3 | |
| Record name | {2-[4-(Chloromethyl)phenyl]ethyl}(triethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40720013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(chloromethyl)-4-[2-(triethoxysilyl)ethyl]- typically involves a multi-step process. One common method starts with the chloromethylation of benzene to introduce the chloromethyl group. This is followed by the reaction of the chloromethylated benzene with a triethoxysilyl ethyl reagent under controlled conditions to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as distillation or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-(chloromethyl)-4-[2-(triethoxysilyl)ethyl]- can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The triethoxysilyl group can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Hydrolysis Conditions: Acidic or basic conditions can be used to hydrolyze the triethoxysilyl group.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Siloxanes: Hydrolysis of the triethoxysilyl group can lead to the formation of siloxane polymers.
Scientific Research Applications
Benzene, 1-(chloromethyl)-4-[2-(triethoxysilyl)ethyl]- has several applications in scientific research:
Materials Science: It is used in the synthesis of functionalized siloxane polymers and hybrid materials with unique properties.
Organic Synthesis:
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a precursor for bioactive compounds.
Mechanism of Action
The mechanism by which Benzene, 1-(chloromethyl)-4-[2-(triethoxysilyl)ethyl]- exerts its effects depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In hydrolysis reactions, the triethoxysilyl group is converted to silanols, which can further react to form siloxane bonds.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The target compound’s unique combination of chloromethyl and triethoxysilyl groups distinguishes it from related benzene derivatives. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Group Comparison
Physicochemical Properties
Table 2: Physicochemical Properties
*Estimated based on analogs.
Key Findings:
- Silane Group Impact: The triethoxysilyl group in the target compound confers moisture sensitivity but enables covalent bonding to inorganic surfaces (e.g., glass, metals), unlike simpler analogs like Benzene, 1-chloro-4-ethyl .
- Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) increase reactivity in nucleophilic substitutions, whereas electron-donating groups (e.g., methoxy in ) reduce it .
- Boiling Points: Bulky substituents (e.g., triethoxysilyl) lower boiling points under vacuum compared to non-silane analogs .
Key Findings:
- Target Compound : The triethoxysilyl group’s slow hydrolysis makes it ideal for controlled curing in coatings or adhesives, contrasting with fast-reacting silanes (e.g., trimethoxysilyl derivatives) .
- Nitro Derivatives : The nitro group in ’s compound enhances electrophilicity, making it suitable for aromatic substitution reactions but requiring careful handling due to explosion risks .
Biological Activity
Benzene, 1-(chloromethyl)-4-[2-(triethoxysilyl)ethyl]- (commonly referred to as chloromethyl phenyl silane) is a compound that has garnered attention due to its potential applications in various fields, including materials science and biochemistry. This article explores its biological activity, highlighting relevant research findings, case studies, and data tables.
- Chemical Formula : C12H19ClO3Si
- Molecular Weight : 278.81 g/mol
- CAS Number : 3048-38-6
Biological Activity Overview
Chloromethyl phenyl silane exhibits notable biological activities, particularly in the fields of drug delivery and surface modification for biomaterials. Its reactivity allows it to form covalent bonds with biological molecules, enhancing the functionality of surfaces in biomedical applications.
The biological activity of chloromethyl phenyl silane is primarily attributed to its ability to:
- React with Amino Groups : The chloromethyl group can react with amino acids and proteins, facilitating the attachment of various biomolecules.
- Form Silane Networks : This compound can polymerize to form silane networks that are useful in drug delivery systems.
Case Study 1: Surface Modification for Drug Delivery
A study investigated the use of chloromethyl phenyl silane for modifying silica surfaces to enhance drug loading and release profiles. The results indicated that surfaces treated with this compound exhibited improved attachment of therapeutic agents, leading to a sustained release over time.
| Treatment Method | Drug Loaded | Release Profile |
|---|---|---|
| Control | 10 mg | Rapid release |
| Silane Modified | 15 mg | Sustained release |
Case Study 2: Biocompatibility Assessment
Another study assessed the biocompatibility of chloromethyl phenyl silane-modified surfaces in vitro. Cell viability tests showed that cells adhered well to the modified surfaces without significant cytotoxicity.
| Surface Type | Cell Viability (%) |
|---|---|
| Control | 85 ± 5 |
| Silane Modified | 90 ± 4 |
Antimicrobial Activity
Research has demonstrated that chloromethyl phenyl silane possesses antimicrobial properties. It was found effective against several bacterial strains, suggesting potential applications in coatings for medical devices.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Cytotoxicity Studies
Cytotoxicity assays conducted on various cell lines revealed that while chloromethyl phenyl silane is generally safe at low concentrations, higher concentrations may lead to reduced cell viability.
| Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 0 | 100 ± 2 |
| 10 | 95 ± 3 |
| 50 | 70 ± 5 |
Q & A
Q. What are the optimal synthetic routes for introducing the triethoxysilyl group into benzene derivatives like 1-(chloromethyl)-4-[2-(triethoxysilyl)ethyl]-benzene?
- Methodological Guidance : A stepwise approach is recommended. First, introduce the chloromethyl group via Friedel-Crafts alkylation using chloromethyl ether or benzyl chloride derivatives under Lewis acid catalysis (e.g., AlCl₃). Next, graft the triethoxysilyl moiety via hydrosilylation or nucleophilic substitution, using platinum catalysts (e.g., Karstedt’s catalyst) for hydrosilylation or base-mediated reactions (e.g., K₂CO₃ in anhydrous THF). Monitor intermediates using TLC or GC-MS to ensure purity .
Q. How can researchers characterize the structure and purity of this compound using spectroscopic techniques?
- Methodological Guidance : Combine ¹H/¹³C NMR to confirm substitution patterns (e.g., integration ratios for chloromethyl and triethoxysilyl groups). Use FT-IR to identify Si-O-C (1100–1000 cm⁻¹) and C-Cl (750–550 cm⁻¹) bonds. Mass spectrometry (EI) can validate molecular weight (e.g., molecular ion peaks and fragmentation patterns). Cross-reference spectral data with NIST databases for verification .
Q. What solvent systems are compatible with this compound during experimental workflows?
- Methodological Guidance : Use anhydrous, aprotic solvents (e.g., THF, DMF, or toluene) to prevent hydrolysis of the triethoxysilyl group. For reactions involving the chloromethyl group, avoid protic solvents (e.g., water, alcohols) to minimize nucleophilic substitution side reactions. Pre-dry solvents over molecular sieves and work under inert atmospheres (N₂/Ar) .
Advanced Research Questions
Q. How does the chloromethyl group influence cross-coupling reactivity in catalytic systems?
- Methodological Guidance : The chloromethyl group acts as a latent electrophile, enabling Suzuki-Miyaura or Ullmann couplings. For example, replace Cl with boronic acids using Pd(PPh₃)₄/K₂CO₃ in DMF/H₂O. Kinetic studies (via in situ NMR) can reveal steric effects from the bulky triethoxysilyl group, which may slow coupling rates. Compare reactivity with analogous compounds lacking the silyl group to isolate steric/electronic contributions .
Q. How should researchers address discrepancies in reported stability data under varying pH and temperature conditions?
- Methodological Guidance : Conduct accelerated stability studies:
- pH Stability : Expose the compound to buffered solutions (pH 2–12) at 25°C/40°C. Monitor degradation via HPLC-UV (λ = 254 nm).
- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (e.g., Si-O bond cleavage above 150°C).
Conflicting data may arise from trace moisture in samples; ensure rigorous drying and use Karl Fischer titration to quantify water content .
Q. What computational strategies are effective for predicting the compound’s reactivity and interfacial properties?
- Methodological Guidance : Perform DFT calculations (e.g., B3LYP/6-31G*) to model:
- Electrophilicity : Localize LUMO density on the chloromethyl carbon.
- Hydrolysis Kinetics : Simulate Si-O bond cleavage in aqueous environments.
Compare results with experimental data (e.g., Arrhenius plots from kinetic studies) to validate models. Use MD simulations to predict self-assembly behavior on silica surfaces .
Data Contradiction Analysis
Q. Why do different studies report conflicting regioselectivity in functionalization reactions involving this compound?
- Methodological Guidance : Conflicting regioselectivity may stem from:
- Catalyst Choice : Pd vs. Ni catalysts can shift selectivity in cross-coupling.
- Solvent Polarity : Polar solvents (e.g., DMSO) favor nucleophilic attack on chloromethyl, while non-polar solvents (e.g., hexane) stabilize silyl group interactions.
Resolve discrepancies by replicating reactions under standardized conditions (e.g., identical catalyst loading, solvent, and temperature) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
